2-(4-chlorobenzenesulfonyl)-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)acetamide
Description
This compound features a 1,3-dioxoisoindoline core substituted with a 2-methyl group and an acetamide moiety linked to a 4-chlorobenzenesulfonyl group. Its structural framework is reminiscent of bioactive amides, such as Apremilast, which share the isoindole-1,3-dione scaffold and sulfonyl/acetamide functionalities .
Properties
IUPAC Name |
2-(4-chlorophenyl)sulfonyl-N-(2-methyl-1,3-dioxoisoindol-4-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O5S/c1-20-16(22)12-3-2-4-13(15(12)17(20)23)19-14(21)9-26(24,25)11-7-5-10(18)6-8-11/h2-8H,9H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKVCCYVUPSXZSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C1=O)C(=CC=C2)NC(=O)CS(=O)(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorobenzenesulfonyl)-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)acetamide typically involves multiple steps:
Formation of the Isoindoline Moiety: The isoindoline structure can be synthesized through the cyclization of phthalic anhydride with an appropriate amine.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced by reacting the isoindoline derivative with 4-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine.
Acetylation: The final step involves the acetylation of the amine group with acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the isoindoline moiety.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.
Substitution: The chlorobenzene ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Products may include sulfoxides or sulfones.
Reduction: Products may include sulfides.
Substitution: Products will vary depending on the nucleophile used.
Scientific Research Applications
Antimicrobial Activity
Research has demonstrated that sulfonamide compounds exhibit significant antimicrobial properties. The presence of the 4-chlorobenzenesulfonyl group enhances the antibacterial activity of the compound. For instance, studies have shown that similar compounds can achieve minimum inhibitory concentrations (MIC) as low as 5 μM against E. coli . This suggests that 2-(4-chlorobenzenesulfonyl)-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)acetamide may also possess similar antimicrobial efficacy.
Anti-inflammatory Properties
Sulfonamide derivatives are known to exhibit anti-inflammatory effects. The structural components of the compound allow for potential interactions with inflammatory pathways, making it a candidate for further investigation in treating inflammatory diseases.
Polymer Chemistry
The sulfonyl chloride derivative is utilized in the synthesis of polysulfone resins, which are known for their thermal stability and mechanical properties. The incorporation of 4-chlorobenzenesulfonyl chloride in polymer synthesis enhances the performance characteristics of the resultant materials .
| Property | Polysulfone Resins | Implication |
|---|---|---|
| Thermal Stability | High | Suitable for high-temperature applications |
| Mechanical Strength | Excellent | Ideal for structural applications |
| Chemical Resistance | Good | Useful in harsh chemical environments |
Synthesis and Characterization
A notable study focused on synthesizing derivatives from 4-chlorobenzenesulfonyl chloride and evaluating their biological activities . The synthesized compounds were characterized using NMR and mass spectrometry to confirm their structures.
Application in Drug Development
In drug development, compounds similar to this compound have been investigated for their ability to inhibit specific enzymes involved in disease pathways. For instance, sulfonamides have been shown to inhibit bacterial dihydropteroate synthase, a crucial enzyme in folate biosynthesis .
Mechanism of Action
The mechanism of action of 2-(4-chlorobenzenesulfonyl)-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)acetamide would depend on its specific application. In a biological context, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The sulfonyl group and isoindoline moiety could play crucial roles in this interaction, potentially affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Core Structural Analog: Apremilast
Structure : Apremilast (N-[2-[(1S)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]acetamide) shares the isoindole-1,3-dione and acetamide backbone but differs in substituents:
- A 3-ethoxy-4-methoxyphenyl group replaces the 4-chlorobenzenesulfonyl group.
- A methylsulfonyl group is present instead of the 2-methyl substitution on the isoindoline ring.
Pharmacology : Apremilast inhibits PDE4 and TNF-α, reducing pro-inflammatory cytokines (e.g., IL-17A, IL-23) . The target compound’s 4-chlorobenzenesulfonyl group may enhance selectivity for sulfonamide-binding enzymes or receptors, though direct evidence is lacking.
Synthesis : Apremilast is synthesized via multistep routes involving chiral intermediates , whereas the target compound’s synthesis likely employs sulfonamide-acid coupling, similar to compound 35 in (43% yield via carbodiimide-mediated amidation) .
Sulfonamide-Containing Analog: Compound 35 ()
Structure : 2-(1-(4-Chlorobenzoyl)-5-methoxy-1H-indol-3-yl)-N-((4-isopropylphenyl)sulfonyl)acetamide.
- Key differences : An indole ring replaces the isoindole-1,3-dione core, and the sulfonyl group is attached to a 4-isopropylphenyl group.
- Impact : The isopropyl group may increase lipophilicity compared to the target compound’s 4-chlorobenzenesulfonyl group, affecting membrane permeability.
Synthesis : Yield of 43% via automated HPLC purification , suggesting comparable synthetic challenges to the target compound.
Dichlorophenyl Acetamide Derivative ()
Structure : 2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide.
- Key differences : A pyrazolone ring replaces the isoindole-1,3-dione, and the dichlorophenyl group introduces steric and electronic effects.
- Crystallography : Three conformers in the asymmetric unit exhibit varied dihedral angles (44.5°–77.5°), highlighting flexibility in the amide linkage . This contrasts with the rigid isoindole-1,3-dione core of the target compound.
Thiazolidinone-Indole Hybrid ()
Structure : N-(2-Chlorophenyl)-2-{(3Z)-3-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide.
Comparative Data Table
Key Research Findings and Implications
- Electron-Withdrawing Effects : The 4-chlorobenzenesulfonyl group may improve metabolic stability over compounds with alkyl or methoxy substituents .
- Synthetic Feasibility : Lower yields in sulfonamide-acid coupling (e.g., 43% in compound 35) suggest challenges in scaling up the target compound’s synthesis .
Biological Activity
The compound 2-(4-chlorobenzenesulfonyl)-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)acetamide (CAS Number: 895462-23-4) is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on various studies that evaluate its effects on cellular processes, cytotoxicity, and therapeutic potential.
Chemical Structure
The chemical structure of the compound is characterized by a sulfonyl group attached to an isoindole derivative, which may contribute to its biological properties. The presence of the dioxo moiety is significant for its interaction with biological targets.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit a range of biological activities, including:
- Antitumor Activity : Compounds with similar structures have shown cytotoxic effects against various cancer cell lines.
- Anti-inflammatory Effects : Potential inhibition of inflammatory pathways.
- Bone Resorption Inhibition : Similar sulfonamide derivatives have been noted for their role in inhibiting osteoclastogenesis.
Cytotoxicity Studies
Cytotoxicity assays are crucial for evaluating the safety and efficacy of new compounds. The following table summarizes key findings from studies assessing the cytotoxic effects of related compounds:
The biological activity of this compound is hypothesized to involve several mechanisms:
- Inhibition of Osteoclastogenesis : Similar compounds have been shown to block the formation and activity of osteoclasts, which are responsible for bone resorption. This is mediated through the suppression of RANKL signaling pathways .
- Cytotoxic Effects : The compound may induce apoptosis in cancer cells by activating intrinsic apoptotic pathways and disrupting mitochondrial function .
- Anti-inflammatory Properties : Compounds with similar structures have demonstrated the ability to modulate inflammatory cytokine production, suggesting a potential role in treating inflammatory diseases .
Case Studies
Several case studies illustrate the biological activity of related compounds:
Case Study 1: Inhibition of Bone Resorption
A study investigated the effects of a sulfonamide derivative on osteoclastogenesis in vitro and in vivo. The results indicated that treatment with the compound significantly reduced osteoclast formation and prevented bone loss in ovariectomized mice models. Histological analysis showed decreased numbers of mature osteoclasts and reduced bone resorption markers .
Case Study 2: Antitumor Activity
Another investigation focused on a structurally similar compound's effects on breast cancer cell lines. The study reported significant cytotoxicity with an IC50 value indicating effective dose levels for inducing cell death through apoptosis. Flow cytometry analysis confirmed increased sub-G1 populations, indicative of apoptosis .
Q & A
Q. What are the optimal synthetic routes for preparing this compound, and what key intermediates are involved?
- Methodological Answer : The synthesis typically involves coupling 4-chlorobenzenesulfonyl chloride with a substituted isoindole precursor. A critical intermediate is 2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-4-amine , which undergoes acetylation or sulfonylation. For example, acetic anhydride or sulfonyl chlorides are used in refluxing solvents (e.g., ethanol or THF) under nitrogen to avoid hydrolysis . Key steps include controlling reaction temperature (70–90°C) and stoichiometric ratios to minimize byproducts. Purification via column chromatography (silica gel, ethyl acetate/hexane) is often required .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR confirm the sulfonyl and acetamide groups, with sulfonyl protons appearing downfield (δ 7.5–8.5 ppm) and carbonyl carbons (C=O) near 170–180 ppm .
- X-ray Crystallography : Resolves bond lengths (e.g., S–O bonds ~1.43 Å) and torsional angles, critical for validating stereochemistry and intermolecular interactions (e.g., hydrogen bonds between sulfonyl oxygen and amide hydrogens) .
- Mass Spectrometry : High-resolution ESI-MS verifies molecular weight (e.g., [M+H] peak) and fragmentation patterns .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data across different in vitro models?
- Methodological Answer : Contradictions often arise from variations in cell lines, assay conditions, or compound solubility. To address this:
- Standardize Assay Protocols : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and solvent controls (DMSO ≤0.1% v/v).
- Solubility Optimization : Pre-test solubility in PBS or culture media using dynamic light scattering (DLS).
- Dose-Response Validation : Perform IC assays across multiple concentrations (e.g., 0.1–100 µM) with triplicate replicates.
- Mechanistic Profiling : Compare activity against known targets (e.g., kinases, proteases) using enzymatic assays to identify off-target effects .
Q. What computational strategies are recommended for elucidating the binding mechanisms of this compound with target enzymes?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions between the sulfonyl/amide groups and enzyme active sites (e.g., hydrophobic pockets or catalytic residues). Focus on binding energy (ΔG ≤ -8 kcal/mol) and hydrogen-bond networks .
- Molecular Dynamics (MD) Simulations : Run 100-ns simulations in explicit solvent (TIP3P water) to assess stability of ligand-protein complexes. Analyze root-mean-square deviation (RMSD) and binding free energy via MM-PBSA .
- QSAR Modeling : Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and H-bond donors/acceptors to predict bioactivity .
Q. How should researchers design experiments to assess cytotoxicity while distinguishing specific activity from nonspecific toxicity?
- Methodological Answer :
- Dual Assay Systems : Pair cytotoxicity (MTT or resazurin assays) with apoptosis/necrosis markers (Annexin V/PI staining).
- Selectivity Index (SI) : Calculate SI = IC(normal cells)/IC(cancer cells). Use primary human fibroblasts (e.g., HFF-1) as normal cell controls.
- Reactive Oxygen Species (ROS) Detection : Measure ROS levels via DCFH-DA probes to rule out oxidative stress-induced toxicity .
Data Contradiction Analysis
Q. How can discrepancies in solubility/stability data be addressed during formulation for in vivo studies?
- Methodological Answer :
- For Poor Solubility : Use co-solvents (e.g., PEG-400/Cremophor EL) or nanoformulation (liposomes, ~150 nm size via dynamic light scattering).
- Stability Testing : Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring. Adjust pH to 6.5–7.5 to prevent hydrolysis of the sulfonyl group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
